molecular formula C11H17S.C5H5.Fe B1148218 056-(FERROCENYL)HEXANETHIOL CAS No. 134029-92-8

056-(FERROCENYL)HEXANETHIOL

Cat. No. B1148218
M. Wt: 302.261
InChI Key:
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Description

"056-(Ferrocenyl)hexanethiol" is a compound that incorporates a ferrocene moiety linked to a hexanethiol chain. Ferrocene is known for its sandwich-like structure, with an iron atom between two cyclopentadienyl rings, imparting unique electrochemical and structural properties. The hexanethiol chain enables the compound to form self-assembled monolayers on gold surfaces, making it significant in material science and electrochemistry.

Synthesis Analysis

The synthesis of ferrocenyl compounds often involves organometallic reactions, including Negishi coupling, which is a prominent method for linking ferrocenyl units to various organic moieties through ethynyl linkages. This method has been applied to synthesize complex ferrocenyl structures, showcasing the versatility and efficiency of modern organometallic synthesis techniques in creating ferrocenyl derivatives with precise structural features (Diallo et al., 2009).

Scientific Research Applications

Electrochemical Modification and Sensing Applications

6-(Ferrocenyl)hexanethiol has been extensively studied for its electrochemical properties and applications. For instance, its modification on gold surfaces enhances electrochemical sensing capabilities. This is due to the ferrocene moiety acting as a redox-active center, which can facilitate electron transfer in various sensing applications. A study by Gover and Yazıcıgil (2018) on the electrochemical modification of gold electrodes with 6-(ferrocenyl)hexanethiol in non-aqueous media highlighted its utility in creating sensitive and stable electrochemical sensors (Gover & Yazıcıgil, 2018).

Nanoparticle Functionalization and Quantum Dot Studies

The compound has also been used to functionalize nanoparticles, demonstrating significant potential in nanotechnology. For example, Dorokhin et al. (2009) explored the modification of CdSe/ZnS quantum dots with 6-ferrocenyl-1-hexanethiol, enabling the phase transfer of these quantum dots between organic and aqueous solutions, which opens up new avenues for the application of quantum dots in biotechnology and materials science (Dorokhin et al., 2009).

Biosensing Platforms

In the field of biosensing, 6-(ferrocenyl)hexanethiol is used to create novel electrochemical platforms for the detection of biomolecules. Baldo et al. (2018) described the construction of an electrochemical platform based on a novel anchoring thiol for the detection of glucose oxidase enzyme, showcasing the versatility of 6-(ferrocenyl)hexanethiol in biosensor development (Baldo et al., 2018).

Mediated Biosensing Applications

Another application is the development of mediated biosensing applications, where 6-(ferrocenyl)hexanethiol is used to enhance the electrochemical response of biosensors. Karadag et al. (2013) utilized this compound in conjunction with gold nanoparticles and dendrimers to create a platform for glucose sensing, demonstrating the compound's ability to improve biosensor performance (Karadag et al., 2013).

Supramolecular Chemistry and Electrochemical Behavior

Furthermore, the compound's role in supramolecular chemistry and its electrochemical behavior have been explored. Zhao et al. (2011) successfully constructed hexakis(ferrocenyl) triangles via coordination-driven self-assembly, investigating their electrochemical properties and highlighting the potential of 6-(ferrocenyl)hexanethiol in creating complex molecular architectures with interesting electrochemical characteristics (Zhao et al., 2011).

Safety And Hazards

FHT is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It’s advised to avoid breathing dust/ fume/ gas/ mist/ vapors/ spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/ eye protection/ face protection .

Future Directions

FHT can be potentially used in bio-electrochemical devices . It can also be used to functionalize graphene coated gold surfaces by forming gold-thiol linkages, which can be used as electron transfer mediators . Monolayers of this material are easy to fabricate and provide a stable and reproducible system and are used to detect molecular interactions .

properties

CAS RN

134029-92-8

Product Name

056-(FERROCENYL)HEXANETHIOL

Molecular Formula

C11H17S.C5H5.Fe

Molecular Weight

302.261

Origin of Product

United States

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